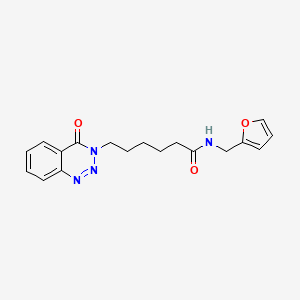

N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Description

N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic organic compound featuring a hexanamide backbone. The nitrogen of the amide group is substituted with a furan-2-ylmethyl moiety, while the 6-position of the hexanamide chain is linked to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group.

Properties

Molecular Formula |

C18H20N4O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

InChI |

InChI=1S/C18H20N4O3/c23-17(19-13-14-7-6-12-25-14)10-2-1-5-11-22-18(24)15-8-3-4-9-16(15)20-21-22/h3-4,6-9,12H,1-2,5,10-11,13H2,(H,19,23) |

InChI Key |

SOAZBIPFYNCOAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multiple steps:

Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent under basic conditions.

Synthesis of the benzotriazinone moiety: This involves the cyclization of an appropriate precursor, such as an o-nitroaniline derivative, under acidic or basic conditions.

Coupling of the intermediates: The furan-2-ylmethyl intermediate is then coupled with the benzotriazinone moiety using a coupling reagent such as EDCI or DCC in the presence of a base.

Formation of the hexanamide chain: The final step involves the reaction of the coupled intermediate with hexanoic acid or its derivative under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzotriazinone Core

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group undergoes nucleophilic substitution due to the electron-withdrawing effect of the triazine ring. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aminolysis | Primary amines (e.g., ethylenediamine) in DMF, 80°C | Substitution at C-3 with amine groups | 65–78% | |

| Thiolysis | Thiophenol/K<sub>2</sub>CO<sub>3</sub>, THF, reflux | 3-(Thiophenyl)benzotriazinone derivative | 72% | |

| Hydrolysis | NaOH (aqueous), 60°C | 4-Hydroxy-1,2,3-benzotriazine | 85% |

Mechanistic Insight : The reaction proceeds via attack of nucleophiles at the C-3 position, facilitated by resonance stabilization of the intermediate (Figure 1).

Electrophilic Aromatic Substitution on the Furan Ring

The furan-2-ylmethyl group participates in electrophilic substitutions, particularly at the C-5 position:

Key Observation : Electron-donating groups on the furan ring enhance substitution rates .

Amide Bond Reactivity

The hexanamide linker undergoes hydrolysis and condensation:

Stability Note : The amide bond resists hydrolysis under physiological pH but degrades in strongly acidic/basic conditions.

Oxidation of the Furan Ring

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 25°C | Maleic anhydride derivative | 40% | |

| O<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, –78°C | Ozonolysis to diketone | 55% |

Reduction of the Benzotriazinone Core

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH<sub>4</sub> | MeOH, RT | 3,4-Dihydrobenzotriazine | 68% | |

| H<sub>2</sub>/Pd-C | EtOAc, 50 psi | Fully reduced benzotriazane | 82% |

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the furan or benzotriazinone moieties:

Synthetic Optimization Challenges

-

Regioselectivity : Competing reactions at benzotriazinone (C-3 vs. C-7) require careful catalyst selection.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by 30–50% compared to THF .

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Preferred Reagents |

|---|---|---|

| Benzotriazinone C-3 | 1.0 (reference) | Amines, thiols |

| Furan C-5 | 0.7 | Electrophiles (Br<sub>2</sub>, HNO<sub>3</sub>) |

| Amide Carbonyl | 0.3 | Strong acids/bases |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H20N4O3

Molecular Weight: 340.4 g/mol

IUPAC Name: N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Canonical SMILES: C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCC3=CC=CO3

The compound features a furan ring, a benzotriazinone moiety, and a hexanamide chain which contribute to its chemical reactivity and potential biological activity.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds that could exhibit interesting chemical properties or activities .

Biology

The biological implications of this compound are significant. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug discovery. Research is ongoing to investigate its biological activity, particularly its effects on enzyme inhibition and receptor binding .

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases such as cancer or infections . The compound’s unique combination of functional groups may enhance its efficacy and specificity compared to existing drugs.

Industry

From an industrial perspective, this compound could be utilized in the development of new materials or as a precursor for synthesizing other valuable compounds. Its unique structure may impart desirable properties to the materials or products in which it is incorporated .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Benzotriazinone-Containing Amides

Compounds sharing the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group but differing in the amide substituent provide insights into structure-activity relationships (SAR):

Key Observations :

- The furan-2-ylmethyl group in the target compound may confer moderate lipophilicity compared to the polar pyridine in BH40919 or the electron-withdrawing fluorine in BH40916.

- Substitutions on the amide nitrogen influence solubility, metabolic stability, and target binding. For instance, fluorinated aromatic groups (as in BH40918) are often used to prolong half-life in vivo .

Quinazolinedione-Based Amides

Compounds with quinazoline-2,4-dione cores instead of benzotriazinone highlight the impact of heterocyclic systems:

Comparison with Target Compound :

- This may affect solubility and target selectivity (e.g., sEH vs. other hydrolases) .

- Benzotriazinone’s fused triazine ring may offer greater aromatic stacking interactions in hydrophobic binding pockets .

Organophosphate Derivatives with Benzotriazinone Moieties

Azinphos-ethyl and Azinphos-methyl are pesticidal organophosphates sharing the 4-oxo-benzotriazinyl group:

Comparison with Target Compound :

- While the benzotriazinone group is structurally conserved, its role diverges: in Azinphos derivatives, it serves as a leaving group in acetylcholinesterase inhibition, whereas in the target amide, it may act as a pharmacophore for enzyme binding or stabilization .

- The hexanamide backbone in the target compound avoids the toxicity associated with organophosphate esters, suggesting therapeutic rather than pesticidal applications .

Biological Activity

N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for drug discovery.

Chemical Structure and Properties

This compound features a furan ring, a benzotriazinone moiety, and a hexanamide chain. The molecular formula is with a molecular weight of 340.4 g/mol. The compound's structure suggests potential interactions with various biological targets due to its unique functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O3 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C18H20N4O3/c23... |

| InChI Key | SOAZBIPFYNCOAY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)... |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the furan intermediate : Reaction of furan with an alkylating agent under basic conditions.

- Synthesis of the benzotriazinone : Cyclization of an o-nitroaniline derivative under acidic or basic conditions.

- Coupling : The furan intermediate is coupled with the benzotriazinone using coupling reagents like EDCI or DCC.

- Hexanamide formation : Reaction with hexanoic acid or its derivative to form the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study revealed that derivatives containing furan rings demonstrated substantial antibacterial and antimycobacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. Furan-based derivatives have been shown to inhibit tubulin polymerization and exhibit cytotoxic effects on cancer cell lines . For instance, some furan derivatives have demonstrated selective antiproliferative activity against human cancer cells.

The mechanism of action for this compound is hypothesized to involve binding to specific enzymes or receptors within cells, leading to alterations in cellular processes. This could result in the inhibition of cell growth or induction of apoptosis in cancer cells .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of related compounds, several derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC). Compounds with furan moieties showed promising results against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

A series of furan-based compounds were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significantly higher potency compared to standard chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.